Verinurad

Overview

Description

Verinurad is a small molecule that has been used in trials studying the basic science and treatment of Gout, Gout and Hyperuricemia, and Gout and Asymptomatic Hyperuricemia . It is a selective URAT1 inhibitor developed for gout and heart failure by AstraZeneca .

Molecular Structure Analysis

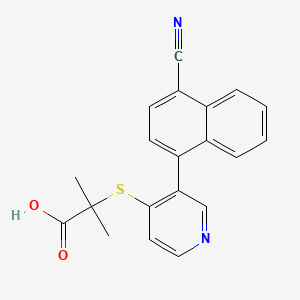

Verinurad has a chemical formula of C20H16N2O2S and an average weight of 348.42 . It belongs to the class of organic compounds known as naphthalenes, which consists of two fused benzene rings .

Physical And Chemical Properties Analysis

Verinurad is a small molecule with a chemical formula of C20H16N2O2S and an average weight of 348.42 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Treatment of Hyperuricemia-Associated Diseases

Verinurad is a potent URAT1 inhibitor that lowers serum uric acid by promoting its urinary excretion . It has been used in the treatment of hyperuricemia-associated diseases . The drug’s effects on serum and urine uric acid in patients with these diseases have been assessed using a semi-mechanistic exposure–response model .

Chronic Kidney Disease (CKD) Treatment

Verinurad, in combination with a xanthine oxidase inhibitor (XOI), is currently in development for the treatment of chronic kidney disease . This combination reduces the potential for renal tubular precipitation of uric acid, which can lead to acute kidney injury .

Heart Failure Treatment

Verinurad is also being developed for the treatment of heart failure . The drug’s ability to decrease serum uric acid levels could potentially benefit patients with this condition .

Gout Treatment

Verinurad has been used in trials studying the basic science and treatment of gout . As a URAT1 inhibitor, it can help lower serum uric acid levels, which is beneficial for patients with gout .

Treatment of Asymptomatic Hyperuricemia

In addition to gout, Verinurad has also been used in trials studying the treatment of asymptomatic hyperuricemia . This condition, characterized by high uric acid levels in the blood without symptoms, can lead to serious health issues if left untreated .

Pharmacokinetic Studies

Verinurad has been used in pharmacokinetic studies to understand its behavior in the body . For instance, a UHPLC-MS/MS method was applied to study the pharmacokinetics of Verinurad in rat plasma .

Mechanism of Action

Target of Action

Verinurad is a selective inhibitor of the uric acid transporter 1 (URAT1) . URAT1 is a critical transporter for the reabsorption of uric acid in the kidneys . Inhibiting URAT1 leads to an increase in the excretion of uric acid, thereby reducing serum uric acid levels .

Mode of Action

Verinurad interacts with URAT1 by binding to specific residues (Cys-32, Ser-35, Phe-365, and Ile-481) on the transporter . This binding inhibits the reabsorption of uric acid, leading to an increase in the urinary excretion of uric acid . The inhibition of URAT1 by Verinurad is highly potent, with a potency of 25 nM .

Biochemical Pathways

The primary biochemical pathway affected by Verinurad is the renal reabsorption of uric acid. Under normal conditions, about 90% of the uric acid filtered by the glomerulus is reabsorbed back into the bloodstream . By inhibiting URAT1, Verinurad disrupts this reabsorption process, leading to an increase in the urinary excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Following oral administration, Verinurad is rapidly absorbed, and its exposure increases in a dose-proportional manner . The maximum plasma concentration is achieved at 0.5–0.75 hours post-dose in the fasted state . Verinurad is predominantly metabolized by glucuronyl transferases to form M1 and by CYP3A4 to form the N-oxide metabolite (M4), which subsequently undergoes secondary metabolism by glucuronyl transferases to form M8 .

Result of Action

The primary molecular effect of Verinurad is the reduction of serum uric acid levels. This is achieved by increasing the urinary excretion of uric acid . At the cellular level, Verinurad’s action results in a decrease in the reabsorption of uric acid in the renal tubules .

Action Environment

The efficacy and safety of Verinurad can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Verinurad. For example, co-administration with a xanthine oxidase inhibitor (XOI) to simultaneously reduce uric acid production rate reduces the potential for renal tubular precipitation of uric acid, which can lead to acute kidney injury . Additionally, patient characteristics such as renal function, baseline fractional excretion of uric acid, and race can also impact the pharmacodynamics and pharmacokinetics of Verinurad .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBOLPLTQDKXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352792-74-5 | |

| Record name | Verinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

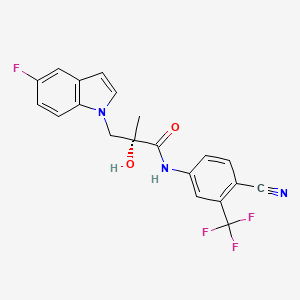

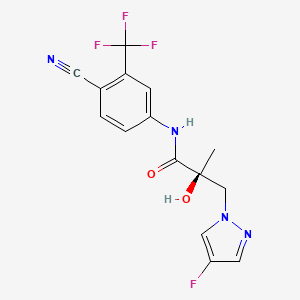

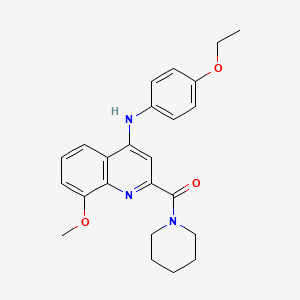

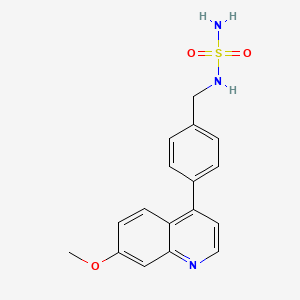

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)